![molecular formula C21H15F2N5O B2516796 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 941874-89-1](/img/structure/B2516796.png)

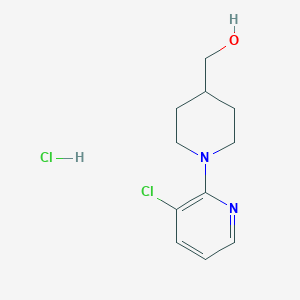

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

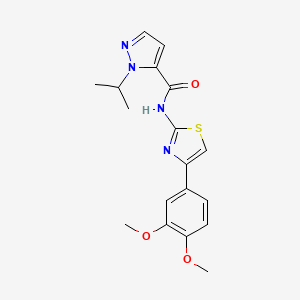

The compound N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide is a nitrogen-rich molecule that is likely to have a complex structure due to the presence of multiple aromatic rings and a tetrazole moiety. While the specific compound is not directly mentioned in the provided papers, similar compounds with tetrazole groups have been studied for their energetic properties and antiallergic activities.

Synthesis Analysis

The synthesis of related nitrogen-rich energetic compounds involves multi-step reactions starting from basic precursors like diaminomaleodinitrile. The synthesis process typically includes the formation of tetrazole and triazole rings, which are common in energetic materials due to their high nitrogen content . Although the exact synthesis route for the compound is not provided, it can be inferred that a similar approach may be used, involving the coupling of a tetrazole derivative with a biphenyl carboxamide.

Molecular Structure Analysis

The molecular structure of tetrazole-containing compounds is characterized by the presence of a five-membered ring with four nitrogen atoms, which contributes to the high nitrogen content and potential for high energy release. The structure is often confirmed using techniques such as single-crystal X-ray diffraction, which provides precise information about the arrangement of atoms within the crystal lattice . The biphenyl component of the compound would contribute to the rigidity and planarity of the molecule, potentially affecting its physical properties and reactivity.

Chemical Reactions Analysis

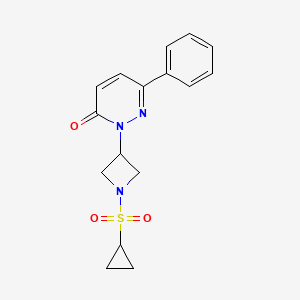

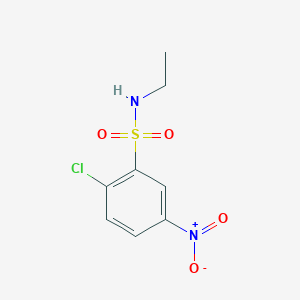

The chemical reactivity of tetrazole compounds is influenced by the electron-rich nature of the tetrazole ring, which can participate in various chemical reactions. These compounds are not typically sensitive to impact or friction, indicating a level of stability that is desirable for certain applications, such as energetic materials or pharmaceuticals . The difluorophenyl group in the compound of interest could also affect its reactivity, possibly through electronic effects or by participating in specific chemical interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole-containing compounds include thermal stability, density, and enthalpy of formation. These properties are crucial for energetic materials and can be calculated using computational methods like Gaussian 09 or predicted using empirical equations . The antiallergic activity of similar compounds has been evaluated in biological assays, and structure-activity relationships have been established to guide the development of potent derivatives . The physical properties such as solubility, melting point, and stability under various conditions would also be important for the compound's application in different fields.

科学的研究の応用

Potential Anticancer Activity

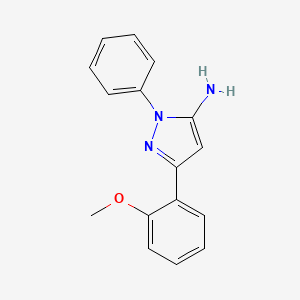

Research into similar compounds, such as pyrazole and pyrazolopyrimidine derivatives, has shown promise in anticancer studies. For instance, derivatives synthesized from related chemical structures demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These findings suggest that compounds with similar structural features may have potential as therapeutic agents against cancer (Ravinaik et al., 2021; Hassan et al., 2014).

Antimicrobial Properties

Compounds containing the tetrazole moiety, similar to the structure , have been evaluated for their antimicrobial properties. For instance, novel thiourea derivatives showed significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains known for biofilm formation capabilities. This indicates a potential for developing antimicrobial agents with the ability to combat biofilm-associated infections (Limban et al., 2011).

Antidiabetic Potential

Dihydropyrimidine derivatives, structurally related to the compound , have been synthesized and tested for in vitro antidiabetic activity. These compounds were evaluated using the α-amylase inhibition assay, showing potential as antidiabetic agents. This suggests that similar structures could be explored for their utility in managing diabetes (Lalpara et al., 2021).

作用機序

Target of Action

The primary target of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1’-biphenyl]-4-carboxamide is the enzyme lipoprotein-associated phospholipase A2 (Lp-PLA2) . This enzyme is associated with the formation of atherosclerotic plaques .

Mode of Action

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1’-biphenyl]-4-carboxamide acts as an inhibitor of Lp-PLA2 . The compound binds to the active site of the enzyme, preventing it from catalyzing its normal reactions .

Biochemical Pathways

The inhibition of Lp-PLA2 by N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1’-biphenyl]-4-carboxamide affects the biochemical pathway involved in the formation of atherosclerotic plaques . By inhibiting Lp-PLA2, the compound prevents the formation of lysophosphatidylcholine, a component of these plaques .

Pharmacokinetics

The compound is orally bioavailable , suggesting that it can be absorbed from the gastrointestinal tract into the bloodstream

Result of Action

The inhibition of Lp-PLA2 by N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1’-biphenyl]-4-carboxamide results in a decrease in the formation of atherosclerotic plaques . This could potentially lead to a reduction in the risk of cardiovascular events such as heart attacks and strokes.

特性

IUPAC Name |

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F2N5O/c22-18-11-10-17(12-19(18)23)28-20(25-26-27-28)13-24-21(29)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-12H,13H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJHXDIVZJKNMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea](/img/structure/B2516714.png)

![1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2516715.png)

![2-(3-Aminophenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B2516719.png)

![N-[[4-(2,6-dimethoxyphenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2516722.png)

![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide](/img/structure/B2516726.png)